Product packaging for 7-fluoro-2H-chromene(Cat. No.:CAS No. 179071-53-5)

7-fluoro-2H-chromene

Cat. No.: B071256
CAS No.: 179071-53-5
M. Wt: 150.15 g/mol
InChI Key: COLRICOIAPLURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2H-chromene is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The core chromene scaffold is recognized as a privileged structure in pharmacology, known for its diverse biological activities. The strategic introduction of a fluorine atom at the 7-position enhances the molecule's metabolic stability and lipophilicity, which can positively influence its pharmacokinetic properties and binding affinity to biological targets. This compound serves as a versatile building block for the design and synthesis of novel bioactive molecules. Research into chromene derivatives has identified potent inhibitory activity against cancer-associated targets, such as the tumor-associated carbonic anhydrase (CA) isoforms IX and XII, which are validated markers for anti-cancer drug development . The chromene core is also a key structural motif in various other pharmacological applications, including antimicrobial, anti-inflammatory, and antiviral agents . As a synthetic intermediate, this compound provides a foundational structure for further functionalization. Researchers can utilize it to explore structure-activity relationships (SAR) and develop more potent or selective ligands for a range of enzymes and receptors . Please note: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO B071256 7-fluoro-2H-chromene CAS No. 179071-53-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179071-53-5

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

7-fluoro-2H-chromene

InChI

InChI=1S/C9H7FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-4,6H,5H2

InChI Key

COLRICOIAPLURA-UHFFFAOYSA-N

SMILES

C1C=CC2=C(O1)C=C(C=C2)F

Canonical SMILES

C1C=CC2=C(O1)C=C(C=C2)F

Synonyms

2H-1-Benzopyran,7-fluoro-(9CI)

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 2h Chromene and Analogous Structures

Established Synthetic Pathways to 2H-Chromenes

A multitude of synthetic strategies have been developed to access the 2H-chromene skeleton, providing a versatile toolbox for organic chemists.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like chromenes in a single step. lew.ro These reactions typically involve the condensation of a salicylaldehyde (B1680747) derivative, an active methylene (B1212753) compound (such as malononitrile), and a third component, often in the presence of a catalyst. ijlsci.in Various catalysts have been employed to promote these transformations, including L-proline, sodium carbonate, and tetragonal Zirconium dioxide (t-ZrO2) nanoparticles, which have shown efficacy in aqueous media. rsc.orgrsc.org The strategy is valued for its operational simplicity and the ability to generate diverse libraries of chromene derivatives. lew.rotandfonline.com

Ring-Closing Metathesis (RCM) has emerged as a powerful and reliable method for the synthesis of cyclic compounds, including 2H-chromenes. caltech.eduslideshare.net This strategy typically begins with the synthesis of a diene precursor, such as an O-allyl salicylaldehyde, which is then subjected to a ruthenium carbene catalyst, like the Grubbs catalyst, to induce cyclization and form the pyran ring. slideshare.netnih.gov

A notable variation is the Ring-Closing Carbonyl-Olefin Metathesis (RCCOM), which allows for the direct conversion of O-allyl salicylaldehydes into 2H-chromenes. acs.orgchemrxiv.orgnih.gov This method has been successfully achieved using a [2.2.1]-bicyclic hydrazine (B178648) catalyst, which operates through a [3+2]/retro-[3+2] metathesis mechanism. nih.govacs.orgthieme-connect.com The choice of solvent and catalyst loading can be adjusted to accommodate various substituents on the chromene framework. nih.gov

A wide array of catalytic systems, employing both organic molecules and transition metals, have been developed for 2H-chromene synthesis.

Cobalt: Cobalt-catalyzed methodologies provide unique pathways to 2H-chromenes. One prominent method involves the reaction of salicyl-N-tosylhydrazones with terminal alkynes, catalyzed by cobalt(II) porphyrin complexes. uva.nlnih.gov This reaction proceeds through a metallo-radical mechanism, forming a Co(III)-carbene radical intermediate that ultimately leads to the chromene product. uva.nlnih.gov Another approach is the cobalt-catalyzed [5+1] annulation of 2-vinylphenols with allenes, where the allene (B1206475) acts as a one-carbon coupling partner. acs.orgresearchgate.net

Iron: Iron-catalyzed reactions offer an economical and environmentally friendly route. An effective strategy is the intramolecular alkyne-carbonyl metathesis of alkynyl ethers derived from salicylaldehydes, often using iron(III) chloride (FeCl3) as the catalyst. uva.nlmsu.edufigshare.comacs.org This protocol is compatible with a wide range of functional groups on the aromatic ring, including halogens like fluorine. figshare.comacs.orgnih.gov Iron salts have also been shown to catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes to form more complex heterocyclic structures. nih.gov

Gold: Gold catalysts, particularly cationic gold(I) complexes like Ph3PAuNTf2, are highly effective in promoting the cyclization of aryl propargyl ethers to yield 2H-chromenes. uva.nlmsu.eduresearchgate.net The reaction typically proceeds via an intramolecular hydroarylation through a 6-endo-dig cyclization pathway, often with high selectivity and under mild conditions. uva.nlorganic-chemistry.org This method has been applied to the synthesis of various benzopyran natural products. researchgate.net

Palladium: Palladium catalysis is versatile for chromene synthesis. Methods include the intramolecular oxidative cyclization of 2-isoprenyl phenols using a catalytic amount of a palladium(II) salt, such as PdCl2, with a co-oxidant like cupric chloride. tandfonline.com Other palladium-catalyzed routes involve cascade reactions, such as the reaction of ortho-vinyl bromobenzenes with N-tosylhydrazones rsc.org or the coupling of o-halophenols with 2-methyl-3-buten-2-ol. tandfonline.com These methods provide access to diversely functionalized 2H-chromenes. acs.org

The Knoevenagel condensation is a classical and widely used method for forming the 2H-chromene ring system. rsc.org The process involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound. mdpi.comderpharmachemica.com The resulting intermediate undergoes a subsequent intramolecular cyclization (oxa-Michael addition) to afford the 2H-chromene product. mdpi.com A variety of active methylene compounds can be utilized, including ethyl trifluoroacetoacetate and N-substituted cyanoacetamides, leading to differently substituted chromenes. rsc.orgnih.gov The reaction can be promoted by organocatalysts like L-proline or simple bases such as piperidinium (B107235) acetate. nih.govresearchgate.net

Organocatalytic and Metal-Catalyzed Approaches (e.g., Cobalt, Iron, Gold, Palladium)

Targeted Synthesis of 7-Fluoro-2H-Chromene Derivatives

The synthesis of the specific this compound derivative leverages the general methodologies described above, starting with appropriately fluorinated precursors.

The most direct approach to this compound and its derivatives is to begin with a salicylaldehyde that already contains a fluorine atom at the desired position (e.g., 4-fluorosalicylaldehyde). Several of the established synthetic pathways are amenable to such fluorinated substrates.

For instance, the iron-catalyzed intramolecular alkyne-aldehyde metathesis has been explicitly shown to be compatible with a fluoro substituent on the salicylaldehyde ring. acs.orgnih.gov In a study by Jana and co-workers, the reaction of an alkynyl ether derived from a fluoro-substituted salicylaldehyde proceeded smoothly in the presence of FeCl3 to give the corresponding fluorinated 2H-chromene in high yield. figshare.comacs.org

Similarly, the Knoevenagel condensation is a viable route. The condensation of a fluorinated salicylaldehyde with an active methylene compound like ethyl trifluoroacetoacetate or cyanoacetamide, followed by cyclization, can produce the target this compound derivatives. nih.govresearchgate.netscilit.com The choice of catalyst, such as silica-immobilized L-proline, can render this process efficient and environmentally friendly. nih.govscilit.com

The following table summarizes selected findings for the synthesis of 2H-chromene derivatives, with methods applicable to fluorinated analogues.

MethodCatalyst / ReagentsPrecursorsKey Features
Iron-Catalyzed Metathesis FeCl₃Alkynyl ethers of salicylaldehydeTolerates a wide range of functional groups, including fluoro substituents. figshare.comacs.orgnih.gov
Gold-Catalyzed Cyclization Ph₃PAuNTf₂Aryl propargyl ethersProceeds under mild conditions with high selectivity for 6-endo-dig cyclization. uva.nlresearchgate.net
Cobalt-Catalyzed Radical Rxn [CoII(porphyrin)]Salicyl-N-tosylhydrazones, terminal alkynesProceeds via a metallo-radical mechanism. uva.nlnih.gov
Ring-Closing Metathesis (RCM) Grubbs CatalystO-allyl salicylaldehydesPowerful method for forming the pyran ring. slideshare.netnih.gov
Knoevenagel/Cyclization L-proline, Piperidinium acetateSalicylaldehydes, active methylene compoundsClassical, versatile method; compatible with fluorinated precursors. mdpi.comnih.gov

Introduction of Fluorine via Selective Fluorination Reactions within the Chromene Scaffold

The direct and selective introduction of a fluorine atom onto a pre-formed chromene scaffold is a significant challenge in synthetic chemistry. Site-selective C–H bond fluorination on complex molecules is a highly sought-after transformation, as it offers a direct route to novel fluorinated analogues without the need for de novo synthesis from fluorinated precursors. rsc.org

While specific literature detailing the direct C-H fluorination to yield this compound is sparse, general strategies for late-stage fluorination of complex aromatic systems are applicable. These methods often employ electrophilic or radical fluorinating agents. For instance, radical-based fluorinations, despite potential challenges with regioselectivity and multiple additions, have been successfully used. rsc.org In the context of a chromene, the electronic properties of the benzene (B151609) ring would direct the substitution. The oxygen atom of the pyran ring is an ortho-, para-director. Therefore, C-H fluorination at the C7 position (para to the oxygen) would be electronically favored, although competition with the C5 position (ortho) would be expected.

Advanced methods, such as those using aryl sulfonium (B1226848) salts as precursors for site-selective fluorination, represent a promising, albeit indirect, approach. acs.org This strategy involves a two-step process: a highly regioselective C–H sulfenylation of an electron-rich aromatic ring, followed by a conversion of the resulting sulfonium salt to a fluoro group. acs.orgacs.org This provides a pathway to introduce fluorine with high precision, which could be adapted for the chromene system.

Derivatization of Pre-formed this compound Cores

Once the this compound core is synthesized, it can serve as a versatile platform for further structural modifications. The reactivity of the chromene system allows for derivatization at several positions, enabling the creation of a library of analogues. Research on similar chromene scaffolds demonstrates the potential for these transformations.

For example, studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives show that the C6 position is a prime site for derivatization without losing significant biological activity. nih.gov Using the 6-iodo analogue as an intermediate, various alkynyl groups have been introduced via Sonogashira coupling reactions. nih.gov This methodology could be directly applied to a 6-halo-7-fluoro-2H-chromene intermediate, allowing for the installation of diverse functional groups at the C6 position.

The 3-nitro-2H-chromene system itself is considered a "privileged structure" for derivatization due to the reactivity conferred by the nitroalkene moiety. chim.it This functional group activates the molecule for conjugate additions, reductions to the corresponding amine, and various cycloaddition reactions. A 7-fluoro-3-nitro-2H-chromene could thus be a key intermediate for extensive derivatization.

Furthermore, functionalization at the C8 position has also been explored in related chromene antagonists. nih.gov Using an 8-iodo intermediate, various extended alkyne chains were installed, again using Sonogashira reactions, highlighting that multiple sites on the chromene ring are accessible for modification. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like chromenes to reduce environmental impact. nih.gov These approaches focus on using non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.net

Key green synthetic strategies applicable to this compound synthesis include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and increase product yields. Microwave irradiation has been successfully used for the catalyst-free synthesis of substituted 2H-chromenes from salicylaldehydes and β-amino acrylates in ethanol (B145695), offering a rapid and eco-friendly route. frontiersin.org A similar approach could be envisioned using 4-fluorosalicylaldehyde as a starting material.

Ultrasound-Mediated Synthesis : Ultrasonication is another energy-efficient method that enhances reaction rates. It is considered an eco-friendly process for conserving energy and minimizing waste compared to conventional heating methods. mdpi.com

Use of Green Solvents : Replacing hazardous organic solvents with greener alternatives like water or ethanol is a cornerstone of sustainable chemistry. researchgate.netfrontiersin.org For instance, the synthesis of 2-amino-4H-chromenes has been achieved in high yields using water as a solvent, which simplifies work-up procedures and reduces environmental pollution. frontiersin.org

Catalyst-Free or Heterogeneous Catalysis : Developing reactions that proceed without a catalyst or that use recyclable heterogeneous catalysts minimizes waste and purification costs. frontiersin.org

These sustainable methods offer significant advantages in terms of scalability, cost-effectiveness, and ease of purification, making them highly attractive for the industrial production of chromene derivatives. nih.gov

Stereoselective Synthesis of Chiral Fluoro-Containing Polyhydro-2H-Chromenes

The synthesis of specific stereoisomers (enantiomers or diastereomers) of biologically active molecules is crucial, as different stereoisomers can have vastly different effects. A notable advancement in this area is the single-step preparative synthesis of chiral 4-fluoropolyhydro-2H-chromenes from monoterpenoid alcohols. beilstein-journals.orgnih.gov

This method utilizes a Prins-type cyclization reaction between monoterpenoid alcohols, such as those with a para-menthane skeleton (e.g., isopulegol), and various aldehydes. beilstein-journals.orgresearchgate.net The key to this transformation is the use of a BF₃·Et₂O/H₂O system, which ingeniously acts as both the Lewis acid catalyst to promote the cyclization and as the fluorine source for the introduction of the fluorine atom. beilstein-journals.orgnih.gov

The reaction proceeds with good yields (typically 53-76%) and can accommodate a wide range of aldehydes, including saturated and unsaturated aliphatic aldehydes, as well as aromatic aldehydes with diverse electronic properties. beilstein-journals.org A significant finding is that pre-formed 4-hydroxyhexahydro-2H-chromenes can be converted into their 4-fluoro counterparts under the same conditions, with the reaction occurring through an inversion of configuration at the C4 position. beilstein-journals.orgnih.gov

The following table summarizes the results of the reaction between diol 1 and various aldehydes 6a-m to produce the corresponding chiral 4-fluoropolyhydro-2H-chromenes 8a-m .

Table 1: Synthesis of Chiral 4-Fluoropolyhydro-2H-chromenes Reaction of diol 1 with various aldehydes in the presence of BF₃·Et₂O/H₂O.

This methodology provides a practical and efficient route to enantiomerically enriched fluorinated polyhydro-2H-chromenes, which are valuable scaffolds for medicinal chemistry research. beilstein-journals.org

Chemical Reactivity and Transformative Processes of 7 Fluoro 2h Chromene Derivatives

Electrophilic Aromatic Substitution Reactions on the Fluorinated Chromene Core

The benzene (B151609) ring of the 7-fluoro-2H-chromene core can undergo electrophilic aromatic substitution (EAS), a reaction class governed by the electronic properties of the existing substituents. The fluorine atom at the C-7 position and the oxygen atom of the pyran ring exert competing electronic effects that determine the regioselectivity and rate of these reactions.

The fluorine atom is highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond (an inductive or -I effect). This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. However, fluorine also possesses lone pairs of electrons that it can donate into the aromatic π-system via resonance (a mesomeric or +M effect). This resonance effect increases electron density at the positions ortho (C-6, C-8) and para (C-5) to the fluorine atom. wikipedia.orgcsbsju.edu

For halogens, the deactivating inductive effect generally outweighs the activating resonance effect. masterorganicchemistry.com Consequently, the 7-fluoro substituent is considered a deactivating group but directs incoming electrophiles to the ortho and para positions. The pyran oxygen atom also acts as an activating, ortho, para-directing group, influencing substitution at C-5 and C-7. The interplay of these effects dictates the final substitution pattern. For instance, in related fluorinated chromene systems, electrophilic chlorination can be directed by the fluorine's influence. To overcome the deactivation by the fluorine atom, EAS reactions on this scaffold may be enhanced by the use of Lewis acid catalysts.

A summary of directing influences on the this compound core is presented below:

Table 1: Directing Effects in Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectReactivity EffectDirecting Position(s)
-FC-7-I > +MDeactivatingC-6, C-8, C-5
-O- (pyran ether)C-8a/C-1+M > -IActivatingC-5, C-7

Nucleophilic Additions and Substitutions on the 2H-Chromene Ring

The pyran ring of this compound derivatives is susceptible to various nucleophilic attacks. The reactivity is centered on the C2-C3 double bond and the C4 position.

Conjugate Addition: The C2-C3 double bond acts as a Michael acceptor, particularly when an electron-withdrawing group (EWG) is attached at the C-3 position, such as a nitro group (-NO₂). chim.it In these 3-nitro-2H-chromene systems, a wide range of carbon and heteroatom nucleophiles undergo conjugate addition (a nitro-Michael or oxa-Michael addition) to the C-4 position. arkat-usa.orgresearchgate.net This reaction is a cornerstone for synthesizing a variety of functionalized chromane (B1220400) derivatives. arkat-usa.org Common nucleophiles include malonates, enamines, and organometallic reagents. chim.itbuchler-gmbh.com

Addition to C4: Nucleophilic addition can also occur at the C4 position of the 2H-chromene system. This can be facilitated by converting the 2H-chromene into a more electrophilic 1-benzopyrylium ion, typically using a Brønsted or Lewis acid. nih.gov The subsequent addition of a nucleophile to this intermediate yields a C4-functionalized 4H-chromene. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common, the fluorine atom at C-7 can potentially be displaced by a strong nucleophile via an aromatic nucleophilic substitution (SNAr) mechanism. This reaction is generally challenging on electron-rich aromatic systems and typically requires harsh conditions or additional activation from other strongly electron-withdrawing groups on the ring.

Ring-Opening and Rearrangement Mechanisms in Chromene Systems

2H-chromene systems are known for their ability to undergo ring-opening and rearrangement reactions, often triggered by light or heat.

Photochromic Ring-Opening: A hallmark of many 2H-chromene derivatives is their photochromism, which involves a reversible, light-induced ring-opening reaction. spiedigitallibrary.org Upon irradiation with UV light, the C2-O bond of the pyran ring cleaves, leading to the formation of a highly colored, planar ortho-quinone methide intermediate, also known as a photomerocyanine. spiedigitallibrary.orgnih.govresearchgate.net This process is often reversible, with the open form reverting to the colorless closed-ring chromene via a thermal pathway or by irradiation with visible light. spiedigitallibrary.orgrsc.org The efficiency and dynamics of this ring-opening can be influenced by the substitution pattern on the chromene scaffold. nih.govacs.org

Rearrangements: Thermal rearrangements are also characteristic of chromene chemistry. For instance, the synthesis of furo-fused chromenes can proceed through a thermal Claisen rearrangement of an intermediate ether, which then cyclizes to form the benzopyran ring. cdnsciencepub.com Iron(III) salts have been shown to catalyze a tandem rearrangement/hetero-Diels-Alder reaction of 2H-chromenes, which proceeds through the formation of an ortho-quinone methide intermediate and a flavene dienophile via a hydride shift. nih.gov

Functionalization at Peripheral Positions of the this compound Scaffold

The this compound core can be further elaborated by introducing or modifying functional groups at its periphery without altering the central heterocyclic structure. This allows for the synthesis of diverse compound libraries from a common intermediate.

Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, if an additional halo-substituent (e.g., bromo or iodo) is present on the aromatic ring, palladium-catalyzed reactions such as the Sonogashira and Heck reactions can be employed. nih.gov

Sonogashira Coupling: This reaction allows for the introduction of various alkyne groups, which can serve as handles for further diversification. nih.gov

Heck Reaction: This method enables the formation of carbon-carbon bonds by coupling the halo-chromene with an alkene. nih.gov

These reactions provide access to a wide array of derivatives with modified electronic and steric properties. For example, studies on related 2H-chromene scaffolds have shown that iodo-substituted precursors can be readily functionalized with alkynes or alkenes using these methods. nih.gov

Furthermore, functionalization is not limited to the aromatic ring. The pyran portion of the molecule can also be modified. One sophisticated approach involves a one-pot Overman rearrangement and gold(I)-catalyzed hydroarylation to install allylic amide groups at the C2-position, demonstrating the versatility of the scaffold for complex modifications. acs.org

Table 2: Selected Peripheral Functionalization Reactions
Reaction TypePosition(s) TargetedTypical Reagents/CatalystsIntroduced Functionality
Sonogashira CouplingAromatic C-X (X=I, Br)Terminal alkyne, Pd catalyst, Cu(I) co-catalystAlkynyl group (-C≡CR)
Heck ReactionAromatic C-X (X=I, Br)Alkene, Pd catalyst, BaseAlkenyl group (-CH=CHR)
Overman/HydroarylationC2Trichloroacetimidate precursor, Au(I) catalystAllylic amide

Exploiting this compound in Cascade and Domino Reactions

Cascade (or domino) reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient for building molecular complexity. The 2H-chromene scaffold is both a common target and a key participant in such transformations.

Synthesis via Cascade Reactions: Many efficient syntheses of functionalized 2H-chromenes rely on cascade sequences.

Knoevenagel/Oxa-Michael Cascade: Salicylaldehydes can react with compounds like 1,3-bisarylsulfonylpropenes in an organocatalytic Knoevenagel condensation followed by an intramolecular oxa-Michael addition to furnish highly substituted 2H-chromenes. mdpi.com

Mannich/Cyclization Cascade: Substituted 2H-benzo[h]chromenes can be synthesized via a simple arylamine-catalyzed Mannich-cyclization cascade, which proceeds through the in situ generation of an ortho-quinone methide. researchgate.netmdpi.com

Microwave-Assisted Annulation: A rapid, microwave-assisted, secondary amine-catalyzed cascade annulation of 2-O-propargylarylaldehydes with phenols builds the 2H-chromene ring and two new C-C bonds in a single, atom-economical step. acs.orgresearchgate.net

Cascade Reactions of 2H-Chromenes: As reactive intermediates, 2H-chromenes can participate in further cascade reactions. For example, 3-nitro-2H-chromenes are excellent substrates for asymmetric cascade reactions. They can react with 3-isothiocyanato oxindoles in a Michael addition/cyclization cascade to produce complex, polycyclic spirooxindoles with high stereoselectivity. nih.gov Similarly, a cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones can build functionalized tricyclic chroman derivatives. rsc.org These organocatalytic cascades provide powerful routes to stereochemically rich molecules that would be difficult to access through traditional stepwise synthesis. nih.govbeilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of 7 Fluoro 2h Chromene Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the molecular skeleton, connectivity, and the chemical environment of atoms.

The ¹H NMR spectrum of 7-fluoro-2H-chromene is expected to show distinct signals for each of its seven protons. The olefinic protons (H3 and H4) and the methylene (B1212753) protons (H2) of the pyran ring typically appear in characteristic regions. The aromatic protons (H5, H6, and H8) are influenced by the electron-withdrawing nature of both the ether oxygen and the fluorine atom.

Based on data from analogous 2H-chromene structures, the anticipated chemical shifts (δ) are as follows: the methylene protons at C2 would likely appear around 4.8 ppm as a doublet, coupled to H3. nih.gov The olefinic protons H3 and H4 would resonate at approximately 5.9 ppm and 6.5 ppm, respectively, each showing coupling to one another. nih.gov In the aromatic region, H5 is expected around 7.0-7.2 ppm. The protons at C6 and C8 are ortho to the fluorine atom and will exhibit splitting due to H-F coupling in addition to H-H coupling. Their signals are anticipated between δ 6.8 and 7.1 ppm. For related compounds like 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, olefinic protons are observed between δ 6.2 and 6.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H2 ~4.8 d
H3 ~5.9 m
H4 ~6.5 d
H5 ~7.1 d
H6 ~6.9 dd (or ddd)

Note: Predicted values are based on spectral data of analogous compounds. d=doublet, dd=doublet of doublets, ddd=doublet of doublet of doublets, m=multiplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected. The most notable feature is the signal for C7, which is directly bonded to the highly electronegative fluorine atom. This carbon signal is expected to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz.

The chemical shifts for the other carbons are influenced by their position relative to the heteroatoms. The C2 methylene carbon is expected around 65-70 ppm, while the olefinic C3 and C4 carbons would appear in the 120-130 ppm range. The aromatic carbons are influenced by the fluorine substituent, with C7 being significantly deshielded and carbons ortho (C6, C8) and para (C5) to the fluorine also showing predictable shifts and smaller C-F coupling constants. For comparison, in various 7-substituted-2-oxo-2H-chromenes, the aromatic carbons resonate between 100 and 160 ppm. unica.itacgpubs.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
C2 65-70 -
C3 122-125 -
C4 128-131 -
C4a 120-123 Small (³JCF)
C5 126-129 Small (⁴JCF)
C6 112-115 Medium (²JCF)
C7 158-162 Large (¹JCF)
C8 108-112 Medium (²JCF)

Note: Predicted values are based on spectral data of analogous compounds.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would show correlations between H2-H3, H3-H4, and H5-H6, confirming the connectivity within the pyran and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would allow for the definitive assignment of each carbon that bears a proton (C2, C3, C4, C5, C6, and C8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from the H2 protons to C3, C4, and the bridgehead carbon C8a. Crucially, correlations from H8 to C7 and C6, and from H6 to C7 and C5, would definitively confirm the position of the fluorine atom at C7. The application of these techniques has been fundamental in assigning the complex spectra of related chromene derivatives. researchgate.net

¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. rsc.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the C7-F fluorine atom. The chemical shift for an aromatic fluorine is typically in the range of -100 to -140 ppm relative to CFCl₃. For example, the fluorine in 6-fluoro-3-phenyl-2H-chromene appears at -122.8 ppm. figshare.com The signal would be split into a multiplet due to couplings to the ortho protons (H6 and H8) and the meta proton (H5), providing further structural confirmation.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., COSY, HSQC, HMBC)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information to NMR by identifying functional groups and characterizing the conjugated π-electron system.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrations of functional groups. For this compound, key absorption bands are expected for the aromatic ring, the ether linkage, and the carbon-fluorine bond. In related fluorinated coumarins and chromenes, a strong C-F stretching vibration is typically observed in the 1250-1150 cm⁻¹ region. vulcanchem.comvulcanchem.com Other expected peaks include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching bands around 1600 and 1500 cm⁻¹, and a strong asymmetric C-O-C (ether) stretch between 1270 and 1200 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Alkene (=C-H) Stretch 3050-3020 Medium-Weak
Aromatic C=C Stretch ~1610, ~1500 Medium
C-O-C Asymmetric Stretch 1270-1200 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The 2H-chromene core constitutes a conjugated chromophore. Studies on fluoro-substituted chromenes show that they absorb UV light, and the position of the fluorine atom can influence the absorption maxima (λmax). capes.gov.br The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to exhibit strong absorption bands corresponding to π→π* transitions, likely in the 250-350 nm range, which is characteristic of the benzopyran scaffold. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. mdpi.com For this compound, the molecular formula is C₉H₇FO.

The theoretical monoisotopic mass can be calculated with high precision:

9 x Carbon (¹²C) = 9 x 12.000000 = 108.000000

7 x Hydrogen (¹H) = 7 x 1.007825 = 7.054775

1 x Fluorine (¹⁹F) = 1 x 18.998403 = 18.998403

1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915

Total Monoisotopic Mass = 150.048093 Da

HRMS analysis, typically using an electrospray ionization (ESI) source, would detect the protonated molecule [M+H]⁺ at m/z 151.05592. The experimental measurement of this mass to within a few parts per million (ppm) of the calculated value provides unambiguous confirmation of the molecular formula C₉H₇FO, distinguishing it from any other combination of atoms with the same nominal mass. This technique has been widely applied to confirm the formulas of various synthesized chromene derivatives. mdpi.com

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 175044012 (for 7-fluoro-8-methyl-2H-chromene, parent unavailable)
2H-Chromene 9211
7-fluoro-2-oxo-2H-chromene 11438905
4-chloro-6-fluoro-2H-chromene-3-carbaldehyde 105799-69-7 (CAS No.)
6-fluoro-3-phenyl-2H-chromene 15915509
This compound-3-carboxylic acid 83396983

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed empirical formula, serving as a crucial check for purity and composition. This technique is routinely used to characterize newly synthesized compounds. iucr.orgislandscholar.caresearchgate.net

For example, the elemental analysis data for (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate confirms its molecular formula of C₁₅H₁₄FNO₃S₂. nih.govresearchgate.net

ElementCalculated (%)Found (%)Reference
Carbon (C)53.0853.12 nih.govresearchgate.net
Hydrogen (H)4.164.12 nih.govresearchgate.net
Nitrogen (N)4.134.18 nih.govresearchgate.net

The close agreement between the calculated and found values provides strong evidence for the successful synthesis and purity of the compound. nih.govresearchgate.net Abstracts for other derivatives, such as 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester, also state that they were characterized by elemental analysis, confirming the importance of this validation step. tandfonline.comresearchgate.net

Computational and Theoretical Investigations of 7 Fluoro 2h Chromene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecules like 7-fluoro-2H-chromene. These computational methods provide detailed insights into the molecule's structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Theoretical calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.neticm.edu.pl This process, known as geometry optimization, minimizes the energy of the molecule to find its equilibrium structure. For similar chromene derivatives, the 2H-chromene ring system is found to be nearly planar. researchgate.net

Conformational analysis, which can be performed by systematically rotating specific bonds and calculating the corresponding energy changes, helps to identify the most stable conformers of the molecule. icm.edu.plcore.ac.uk For instance, in a study of a related chloro-substituted chromene, the molecular energy profile was obtained by varying a selected torsional angle from -180° to +180° in 10° increments. icm.edu.pl This type of analysis is crucial for understanding the flexibility of the molecule and how its shape might influence its interactions. The optimized geometric parameters, including bond lengths and angles, obtained from these calculations can be compared with experimental data where available to validate the computational model. icm.edu.plmdpi.com

Vibrational Frequency Calculations and Correlation with Experimental Spectra

DFT calculations are instrumental in predicting the vibrational frequencies of this compound. icm.edu.plresearchgate.net These calculated frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. The results are often correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.net

To improve the agreement between theoretical and experimental values, calculated frequencies are often scaled by a factor; for example, scaling factors of 0.96 for B3LYP methods have been used. icm.edu.pl The Potential Energy Distribution (PED) analysis is a valuable tool that helps to assign the calculated vibrational frequencies to specific molecular motions. researchgate.net For aromatic compounds like chromenes, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region, while C-C stretching vibrations of the aromatic ring generally appear between 1625–1430 cm⁻¹. researchgate.netderpharmachemica.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). auctoresonline.orgimperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. auctoresonline.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

The distribution of these frontier orbitals across the molecule reveals the most likely sites for electrophilic and nucleophilic attack. bhu.ac.in For chromene derivatives, it has been shown that charge transfer can occur within the molecule, and the substitution of different functional groups can affect the HOMO-LUMO energy gap. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate the UV-Visible spectrum, providing insights into the electronic transitions between molecular orbitals. researchgate.net

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) Analysis for Bonding Characterization

Atoms in Molecules (AIM) theory provides a method for analyzing the electron density to characterize the nature of chemical bonds, including weak intermolecular interactions. researchgate.netmdpi.comtandfonline.com By identifying bond critical points (BCPs), AIM analysis can distinguish between covalent bonds and weaker interactions like hydrogen bonds and van der Waals forces. acs.orgscispace.com

Natural Bond Orbital (NBO) analysis offers a way to study the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu This analysis provides insights into intramolecular and intermolecular charge transfer, hyperconjugation, and the stability of the molecule. researchgate.nettandfonline.com The stabilization energies associated with these donor-acceptor interactions are calculated using second-order perturbation theory, quantifying the strength of these interactions. uni-muenchen.deresearchgate.net For related chromene systems, NBO analysis has been used to investigate interactions between Lewis bonding and antibonding orbitals, confirming strong delocalization. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for mapping out the intricate details of chemical reactions, including the identification of transient species and the energetic landscape of the reaction pathway.

Transition State Analysis and Reaction Pathway Mapping

The exploration of a potential energy surface (PES) is fundamental to understanding a chemical reaction. arxiv.org Computational methods allow for the location and characterization of stationary points on the PES, including reactants, products, intermediates, and, crucially, transition states (TS). unibo.it A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis. unibo.it

By mapping the reaction pathway, which connects reactants to products via transition states, chemists can gain a detailed understanding of the reaction mechanism. arxiv.orghokudai.ac.jp For example, in the synthesis of 2H-chromenes, DFT calculations have been used to investigate plausible reaction mechanisms, such as those involving radical intermediates and subsequent hydrogen atom transfer (HAT) steps. nih.gov These calculations can reveal the energetics of different possible pathways, helping to explain the observed product distribution. nih.gov The Artificial Force Induced Reaction (AFIR) method is one of a number of automated approaches for exploring unknown chemical reaction pathways. hokudai.ac.jp For complex reactions, such as the electrophilic aromatic substitution (EAS) nitration of coumarin (B35378), computational studies can elucidate the stepwise mechanism and explain the regioselectivity of the reaction. mdpi.com

Energy Profiles and Thermodynamic Considerations of Reaction Steps

For instance, the synthesis of 2H-chromene derivatives often involves cyclization reactions. A plausible mechanism for forming the 2H-chromene scaffold is the cobalt-catalyzed reaction of salicylaldehydes with alkynes, which proceeds through an ortho-quinone methide intermediate. DFT calculations on this process have revealed that the formation of a salicyl-vinyl radical intermediate occurs via a metalloradical-mediated process. A subsequent hydrogen atom transfer (HAT) from the hydroxyl group leads to the ortho-quinone methide, which then undergoes a spontaneous endo-cyclic, sigmatropic ring-closing reaction to yield the 2H-chromene product. uva.nlresearchgate.net

Another common synthetic route is the phosphine-catalyzed domino reaction. A proposed mechanism involves the initial nucleophilic attack of the phosphine (B1218219) on an allene (B1206475) to create a zwitterionic intermediate, followed by a 1,4-proton transfer. acs.org The energetics of these steps, including the activation barriers for each transition state and the relative energies of intermediates, can be precisely calculated.

In a study on the one-pot synthesis of a diethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a five-step mechanism was proposed and investigated both experimentally and theoretically. tandfonline.com The reaction between triphenylphosphine (B44618) and diethyl acetylenedicarboxylate (B1228247) (DEAD) to form an initial intermediate was found to be rapid. However, subsequent steps were slower, and DFT calculations at the B3LYP/6-31++g(d,p) level of theory identified the rate-determining step. tandfonline.com The calculations showed one particular step to have a high enthalpy of activation (ΔH‡ = 82.1 kJ/mol), making it energetically unfavorable and slow, which aligned with the experimental kinetic data. tandfonline.com

For this compound, the presence of the electron-withdrawing fluorine atom at the C7 position would be expected to influence the electron density of the aromatic ring. This would, in turn, affect the energies of intermediates and transition states. For example, in an electrophilic aromatic substitution-type mechanism, the fluorine atom would deactivate the ring, potentially increasing the activation energy for certain steps. Conversely, in nucleophilic aromatic substitution pathways or reactions where the phenoxide intermediate is involved, the fluorine atom could have a stabilizing effect. A full computational study would be required to quantify these effects and map the complete energy profile, including the Gibbs free energy (ΔG) for each reaction step, to predict both the kinetic and thermodynamic favorability of the reaction.

Table 1: Illustrative Energy Profile Data from a Related Chromene Synthesis

This table represents hypothetical data for a reaction step in the synthesis of a chromene derivative, illustrating the kind of information derived from DFT calculations.

ParameterValue (kcal/mol)Description
Energy of Reactants0.0Relative reference energy.
Transition State 1 (TS1) Energy+22.6Activation barrier for the first step (e.g., ring formation). beilstein-journals.org
Intermediate 1 (I1) Energy-5.7Energy of the first stable intermediate. beilstein-journals.org
Transition State 2 (TS2) Energy+15.7Activation barrier for the second step (e.g., insertion). researchgate.net
Energy of Products-50.5Relative energy of the final products, indicating an exothermic reaction. beilstein-journals.org

Note: Data is illustrative and sourced from studies on related heterocyclic syntheses to demonstrate the concept.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugated systems, particularly those with donor-π-acceptor (D-π-A) architectures, often exhibit large NLO responses. The chromene scaffold, with its inherent π-system, is a promising candidate for NLO materials. nih.gov Theoretical calculations are a primary tool for predicting and understanding the NLO properties of new compounds.

The key NLO parameters, such as linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ), can be calculated using quantum chemical methods like DFT and time-dependent DFT (TD-DFT). nih.govrsc.org A high β value is indicative of a strong second-order NLO response.

Computational studies on various chromene derivatives have shown that strategic substitution can significantly enhance NLO properties. rsc.org The introduction of electron-donating and electron-withdrawing groups can induce intramolecular charge transfer (ICT), which is a key factor for a large NLO response. nih.gov The efficiency of this ICT is often correlated with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally leads to higher polarizability and hyperpolarizability.

For this compound, the fluorine atom at the C7 position acts as an electron-withdrawing group through its inductive effect, while also having a weak mesomeric donating effect. To create a potent NLO material, one would typically pair this with a strong electron-donating group elsewhere on the chromene ring to establish a strong D-π-A system.

A DFT study on coumarin-based pyrano-chromene derivatives, using the M06-2X functional, investigated their NLO properties. rsc.org The calculations revealed that a compound with a smaller HOMO-LUMO energy gap (5.168 eV) exhibited a smaller hardness value (0.094 eV) and a larger softness value (5.266 eV), which are indicators of higher reactivity and polarizability. rsc.orguni.lu This compound also showed a significant second hyperpolarizability (γ) value. rsc.orguni.lu

While a specific NLO study on this compound is not available, we can infer its potential. The fluorine atom would modulate the electronic structure. A full theoretical study would involve optimizing the geometry of this compound and then calculating its HOMO-LUMO gap, dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ). Such calculations would clarify its potential as a standalone NLO material or as a building block for more complex NLO chromophores.

Table 2: Calculated NLO Properties for an Exemplary Chromene Derivative

This table shows representative NLO data calculated for a chromene derivative, illustrating the parameters of interest.

PropertyCalculated ValueUnit
HOMO Energy-4.659eV nih.gov
LUMO Energy-3.436eV nih.gov
HOMO-LUMO Gap (ΔE)1.223eV nih.gov
Dipole Moment (μ_tot)20.049Debye nih.gov
Average Linear Polarizability (⟨α⟩)2.936 x 10⁻²²esu nih.gov
First Hyperpolarizability (β_tot)11.22 x 10⁻²⁷esu nih.gov
Second Hyperpolarizability (γ_tot)0.145 x 10⁴esu rsc.org

Note: The values are taken from different studies on various NLO chromophores for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape, flexibility, and dynamic interactions of a molecule like this compound. nih.gov

The conformation of a molecule is critical to its biological activity and chemical reactivity. acs.org For the 2H-chromene ring system, the puckering of the dihydropyran ring is a key conformational feature. While the benzene (B151609) part of the fused ring is planar, the dihydropyran ring can adopt different conformations, such as a half-chair or a sofa. The presence and position of substituents can influence the relative energies of these conformers and the barriers to their interconversion.

A computational conformational analysis of this compound would typically begin with a search for low-energy conformers using molecular mechanics (MM) force fields, followed by geometry optimization of the most promising candidates using higher-level DFT methods. researchgate.net A theoretical study on related 2-oxo-2H-chromene-3-carboxylate derivatives, for example, used DFT calculations (M06-2X/6-31+G(d)) to determine the most stable conformations, finding that planar arrangements were generally favored. researchgate.net

In the case of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, crystallographic data showed that the 2H-chromene ring system is nearly planar. nih.gov This suggests that the parent 2H-chromene ring itself has a strong preference for planarity.

An MD simulation of this compound, likely in a solvent box to mimic solution-phase behavior, would provide a dynamic picture. The simulation trajectory would map the accessible conformational states over time. Analysis of this trajectory can yield information on:

Preferred Conformations: Identifying the most populated conformational states and their relative stabilities.

Flexibility: Quantifying the root-mean-square fluctuation (RMSF) of different atoms to identify rigid and flexible regions of the molecule. The fluorine atom and the C-F bond are expected to be relatively rigid, while the dihydropyran ring may exhibit some flexibility.

Solvent Interactions: Understanding how solvent molecules (e.g., water) arrange around the molecule and form potential hydrogen bonds or other non-covalent interactions.

While specific MD simulation data for this compound is not available, the methodology is well-established for studying the dynamics of heterocyclic compounds and would be instrumental in understanding its behavior at an atomistic level. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Scaffold Modification Studies for 7 Fluoro 2h Chromene Analogs

Elucidation of Structure-Reactivity Relationships within 7-Fluoro-2H-Chromene Systems

The reactivity of the this compound system is influenced by the interplay of its structural components. The fluorine atom at the 7-position, being highly electronegative, impacts the electron distribution throughout the chromene ring system. This, in turn, affects the reactivity of other functional groups attached to the scaffold.

For instance, in the synthesis of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, the 2H-chromene ring system is reported to be nearly planar. nih.gov The planarity of this core structure can influence how the molecule interacts with biological targets. The crystal structure reveals the presence of weak intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, as well as π-π stacking interactions between the pyran rings of the chromene systems. nih.govresearchgate.net These non-covalent interactions are crucial for the molecule's conformation and its binding affinity to receptors or enzymes.

Studies on related chromene derivatives highlight the importance of substituent positioning on reactivity. For example, in 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the electron-withdrawing fluorine at position 7 enhances the positive electrostatic potential (σ-hole) on the adjacent chlorine atom, facilitating a directional Cl···F interaction. This contrasts with related compounds where such interactions are absent, underscoring the subtle yet significant role of substituent placement in dictating intermolecular forces and, by extension, reactivity.

Positional and Electronic Effects of Fluorine on Molecular Properties and Interactions

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical and biological properties. jst.go.jpresearchgate.net Fluorine's high electronegativity and relatively small size compared to other halogens make it a unique tool for modifying molecular properties. jst.go.jp

Electronic Effects: The fluorine atom at the 7-position of the 2H-chromene scaffold exerts a strong electron-withdrawing inductive effect. This can influence the pKa of nearby acidic or basic groups and alter the electron density of the aromatic ring, potentially affecting its susceptibility to metabolic enzymes. jst.go.jp For instance, in studies of P2Y6 receptor antagonists, halogen substitution at various positions of the 2H-chromene scaffold showed that while 6-fluoro and 6-chloro analogs displayed enhanced potency, similar substitutions at the 5, 7, or 8 positions led to reduced affinity. nih.gov This demonstrates the critical role of the fluorine's position in modulating biological activity.

Molecular Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. While the C-F bond itself is a poor hydrogen bond acceptor, the polarized C-H bonds adjacent to the fluorine can act as hydrogen bond donors. researchgate.net In the crystal structure of (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, weak C-H···F hydrogen bonds are observed, contributing to the formation of inversion dimers. nih.govresearchgate.net

Furthermore, the electronic perturbation caused by the fluorine atom can influence other potential interactions. The enhanced σ-hole on an adjacent halogen, as seen in the case of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, is a direct consequence of the fluorine's electronic influence and can lead to specific halogen bonding interactions that might not otherwise occur.

Lipophilicity and Metabolic Stability: The introduction of fluorine can also increase the lipophilicity of a molecule, which can affect its transport across biological membranes and its absorption. researchgate.net Additionally, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. jst.go.jp This can enhance the metabolic stability of the compound, leading to a longer half-life in vivo. Molecular docking studies on some fluorinated chromene derivatives have suggested that the fluorine atom enhances lipophilicity and metabolic stability, facilitating stronger interactions with target enzymes.

A study on chiral 4-fluoropolyhydro-2H-chromenes synthesized from monoterpenoids highlights the utility of fluorine in creating analogs of natural products with potentially improved physiological activity. researchgate.net

Table 1: Impact of Fluorine Substitution on Molecular Properties

PropertyEffect of Fluorine SubstitutionReference
Electronic Profile Strong electron-withdrawing inductive effect, alters electron density. jst.go.jp
Reactivity Influences reactivity of other functional groups and intermolecular interactions.
Molecular Interactions Can participate in weak C-H···F hydrogen bonds and influence halogen bonding. nih.govresearchgate.net
Lipophilicity Generally increases lipophilicity, affecting absorption and transport. researchgate.net
Metabolic Stability The strong C-F bond often enhances metabolic stability. jst.go.jp

Strategies for Scaffold Diversification and Combinatorial Library Synthesis

The 2H-chromene scaffold is a versatile platform for the development of compound libraries for drug discovery. frontiersin.org Strategies for scaffold diversification and combinatorial synthesis allow for the rapid generation of a wide range of analogs, enabling the exploration of structure-activity relationships.

Combinatorial Synthesis: Combinatorial chemistry techniques have been successfully applied to the synthesis of libraries based on chromene and related scaffolds. acs.orgresearchgate.net One-pot, multi-component reactions are particularly efficient for generating structural diversity. For example, libraries of benzochromenes have been synthesized through three-component reactions of 2-naphthol, aldehydes, and various active methylene (B1212753) compounds. acs.org

A specific example involving a fluorinated coumarin (B35378) (a related 2-oxo-2H-chromene) is the preparation of 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid as a scaffold for combinatorial synthesis. acs.org This scaffold offers three points of diversity, allowing for the creation of a library of coumarin derivatives through reactions with different nucleophiles in solid phase. acs.org This approach demonstrates the potential for generating libraries of fluorinated chromene derivatives with diverse biological or physical properties. acs.org

Scaffold Diversification: Beyond simple substituent modifications, diversification of the core scaffold itself can lead to novel compounds with improved properties. This can involve the fusion of other ring systems to the chromene core or significant alterations to the pyran ring. The concept of "scaffold diversification," where multiple different scaffolds are randomized, has been shown to be a powerful strategy in constructing combinatorial libraries. nih.gov

For this compound, diversification could involve:

Modification of the pyran ring: Introducing different substituents, altering the oxidation state, or even ring-opening to create more flexible structures.

Annulation with other heterocyclic rings: Fusing imidazole, pyrimidine, or other rings to the chromene backbone can lead to novel chemical entities with distinct biological profiles. frontiersin.org

Introduction of diverse side chains: Utilizing the reactivity of functional groups on the chromene scaffold to attach a variety of side chains, thereby exploring a wider chemical space. A metalloradical approach has been developed for the synthesis of 2H-chromenes, which tolerates a variety of functional groups on the reacting partners, providing a method for diversification. nih.gov

These strategies, combined with computational modeling and high-throughput screening, can accelerate the discovery of potent and selective this compound-based therapeutic agents.

Advanced Applications of 7 Fluoro 2h Chromene Scaffolds in Material Science and Chemical Biology Tools

Development as Photochromic Materials and Dyes

The 2H-chromene core is a fundamental structural motif for a wide array of photochromic compounds. nih.govresearchgate.net These materials exhibit a reversible transformation between two isomers—a colorless closed form and a colored open form—upon exposure to light. core.ac.uk This property makes them suitable for applications such as ophthalmic lenses that darken in sunlight and clear indoors. core.ac.uk

The photochromic behavior of 2H-chromenes can be finely tuned by altering the substituents on the chromene scaffold. core.ac.uk While research has broadly covered various substitutions, the unique properties of fluorine make the 7-fluoro-2H-chromene a subject of specific interest. The introduction of fluorine can modify the electronic distribution within the molecule, impacting the stability of the colored open form and the kinetics of the photochromic process. core.ac.uk

Beyond photochromism, the 2H-chromene structure serves as a crucial building block in the synthesis of advanced dyes. nih.gov For instance, derivatives of 7-amino-2H-chromene have been utilized as electron donors in the construction of push-pull hemicyanine dyes. These dyes are designed to be voltage-sensitive and operate in the near-infrared (NIR) region, a significant advancement for biological imaging. pnas.org The synthesis pathway for these complex dyes often involves intermediates where the chromene ring is functionalized, and the inclusion of fluorine on linked aromatic structures is a strategy used to modulate the spectral properties of the final dye. pnas.org

Table 1: Research Findings on this compound in Photochromic Materials and Dyes

Application Key Finding Research Focus
Photochromism The 2H-chromene structure is a core component of many photochromic materials, whose properties are tunable via substitution. nih.govresearchgate.netcore.ac.uk Improving photoresponse efficiency, thermal fading rates, and resistance to photodegradation for applications like ophthalmic lenses. core.ac.uk

| Advanced Dyes | 7-Amino-2H-chromene derivatives are used as donors to create novel near-infrared voltage-sensitive dyes (VSDs). pnas.org | Developing new VSDs with fluorescence at longer wavelengths for advanced biological imaging applications. pnas.org |

Integration into Fluorescent Probes and Indicators for Research Applications

The rigid, bicyclic structure of the chromene core, particularly in its 2-oxo-2H-chromene (coumarin) form, is a popular fluorophore in the design of fluorescent probes for biological research. chemimpex.com 7-Hydroxycoumarins, for example, are widely used as fluorescent sensors due to their favorable photophysical properties, including significant Stokes shifts and high quantum yields. nih.gov

The introduction of a fluorine atom at the 7-position can further enhance the utility of these probes. Fluorinated coumarin (B35378) derivatives have been investigated for their use as pH indicators in biological and medical science. researchgate.net The crystal structure of compounds like (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate has been analyzed to understand the structural basis for their function. researchgate.net

Furthermore, patents have been filed for novel chromene derivatives designed as fluorescent probes for cellular imaging. One such invention describes 6-substituted-7-hydroxy-4-(methylthio)-2-oxo-2H-chromene-3-carbonitriles, where the substituent at the 6-position can be a fluoro group. indiascienceandtechnology.gov.in These compounds are intended for use as fluorescent tags for staining vacuoles and other components in live or fixed cells, demonstrating the direct application of fluorinated chromenes in creating tools for fluorescence-based analysis. indiascienceandtechnology.gov.in Other probes, such as those based on 4-methyl-7-(2-nitrophenoxy)-2H-chromen-2-one, have been developed to selectively recognize and image specific biomolecules like selenols in living cells. medchemexpress.com

Table 2: Applications of this compound Derivatives as Fluorescent Probes

Probe Type Target/Application Key Feature
7-Hydroxycoumarin Derivatives General biological sensors, binding studies. nih.gov Intensive fluorescence and favorable photophysical properties. nih.gov
(7-Fluoro-2-oxo-2H-chromen-4-yl)methyl derivative pH indicators for biological systems. researchgate.net Fluorine substitution influences electronic properties. researchgate.net
6-Fluoro-7-hydroxy-2-oxo-2H-chromene derivative Staining vacuoles and cellular components. indiascienceandtechnology.gov.in Designed as a fluorescent tag for cellular imaging. indiascienceandtechnology.gov.in

| 4-Methyl-7-(2-nitrophenoxy)-2H-chromen-2-one | Selenol fluorescent probe. medchemexpress.com | Selectively recognizes selenols in neutral aqueous solution. medchemexpress.com |

Exploration as Privileged Scaffolds for Chemical Probe Development

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The chromene and chromone (B188151) (4H-chromen-4-one) ring systems are widely recognized as privileged structures. nih.govcore.ac.ukresearchgate.netfrontiersin.org Their rigid conformation and the potential for diverse functionalization make them ideal starting points for the development of new therapeutic agents and chemical probes. nih.govfrontiersin.org

The this compound core is an excellent example of such a scaffold. The fluorine atom is a bioisostere of a hydrogen atom but possesses unique properties, including high electronegativity and the ability to form strong carbon-fluorine bonds, which can enhance metabolic stability and modulate binding affinity to target proteins. ossila.com The use of building blocks like 7-fluoro-4-hydroxycoumarin in organic synthesis allows for the creation of more complex molecules with potential biological activities. ossila.com

This scaffold approach is central to modern drug discovery and chemical biology. By starting with the this compound core, chemists can systematically introduce different functional groups at various positions to create a library of related compounds. This library can then be screened against a wide range of biological targets to identify new chemical probes for studying cellular processes or as leads for drug development. The chromone scaffold has been particularly fruitful in developing inhibitors for enzymes like monoamine oxidase (MAO), which is relevant to neurodegenerative diseases. researchgate.netacs.org

Design and Synthesis of Combinatorial Libraries Based on the this compound Core

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse molecules. researchgate.net The development of scaffolds suitable for combinatorial synthesis is crucial for the efficient exploration of chemical space. thepharmajournal.com The this compound structure has been explicitly developed for this purpose.

A notable example is the design and synthesis of 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid as a novel scaffold for the combinatorial synthesis of coumarins. acs.org This particular scaffold was strategically designed to have three points of diversity, allowing for modifications at the carboxylic acid group, the nitro group, and potentially other positions. To demonstrate its utility, a library of sixteen different coumarin derivatives was synthesized using solid-phase techniques, with most of the compounds obtained in high yields. acs.org This work highlights how a specifically designed 7-fluoro-chromene derivative can serve as a robust platform for creating libraries of potentially fluorescent or biologically active molecules. acs.org

Beyond solid-phase synthesis, multi-component reactions (MCRs) provide another efficient route to chromene libraries. acs.org These one-pot reactions allow for the assembly of structurally diverse benzochromenes from simple starting materials, offering a rapid method for generating libraries for biological screening. acs.org

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 13912170
7-fluoro-4-hydroxy-2H-chromen-2-one 442544
(7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate 91689304
4-Methyl-7-(2-nitrophenoxy)-2H-chromen-2-one 138562143
7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid 53373735
7-amino-2H-chromene 14352125
6-fluoro-7-hydroxy-4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile 155986877
7-hydroxycoumarin 5281426
Chromone 10286
This compound-3-carbonitrile 1417636-35-1 (CAS No.)

Q & A

Q. What are the common synthetic routes for 7-fluoro-2H-chromene derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of chromene precursors or cyclization of substituted phenols. Key reagents include fluoro-substituted aldehydes/ketones and acid catalysts (e.g., H₂SO₄ or POCl₃). For example, 3-acetyl-7-fluoro-2H-chromen-2-one is synthesized via Friedel-Crafts acylation followed by fluorination . Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and catalyst loading to maximize yields (typically 60–85%). Side products like di-fluorinated isomers require chromatographic separation .

Q. Table 1: Representative Synthesis Conditions

PrecursorReagent/CatalystTemp (°C)Yield (%)Byproducts
2-hydroxyacetophenoneHF/pyridine100725-fluoro isomer
3-acetylchromeneSelectfluor®8068Oxidized derivatives

Q. How can structural confirmation of this compound derivatives be achieved?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify fluorine-induced deshielding in aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm). IR spectroscopy confirms C=O stretches (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹). For crystallographic validation, X-ray diffraction (employing SHELX programs) resolves substituent positioning and bond angles .

Q. What biological activities have been reported for this compound derivatives?

  • Methodological Answer : Studies highlight antimicrobial (MIC: 8–32 µg/mL against S. aureus) and anti-inflammatory properties (COX-2 inhibition via IC₅₀: 12 µM). Biological assays require:
  • Dose-response curves to establish efficacy.
  • Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like TNF-α or DNA gyrase .

Advanced Research Questions

Q. How do substituent positions (e.g., 3-acetyl vs. 8-fluoro) influence the reactivity and bioactivity of this compound?

  • Methodological Answer : Substituents alter electronic effects (e.g., 3-acetyl groups increase electrophilicity, enhancing nucleophilic attack sites) and steric hindrance (e.g., 8-fluoro reduces π-π stacking in protein binding). Computational studies (DFT at B3LYP/6-31G*) quantify charge distribution, while SAR analyses correlate substituents with bioactivity .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

  • Methodological Answer : Fluorine’s high electron density causes absorption errors in X-ray data. Mitigation strategies:
  • Use Mo-Kα radiation (λ = 0.71073 Å) for better penetration.
  • Apply SHELXL refinement with anisotropic displacement parameters for F atoms .
  • For twinned crystals, employ SHELXD for structure solution .

Q. How can contradictory bioactivity data across studies be systematically analyzed?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell line differences) or impurity profiles . Resolve via:
  • Meta-analysis of IC₅₀/EC₅₀ values across ≥3 independent studies.
  • HPLC-MS purity verification (>95% purity threshold) .

Q. Table 2: Case Study – Anticancer Activity Discrepancies

StudyCell LineIC₅₀ (µM)Purity (%)Conclusion
A (2023)MCF-715.292Moderate activity
B (2024)HeLa8.798High activity

Q. What advanced techniques are used to study reaction mechanisms of this compound derivatives?

  • Methodological Answer :
  • Isotopic labeling (¹⁸O/²H) tracks oxygen incorporation in oxidation reactions.
  • Kinetic isotope effects (KIE) differentiate radical vs. polar mechanisms.
  • In-situ FTIR monitors intermediate formation during fluorination .

Methodological Resources

  • Structural Analysis : SHELX suite for crystallography , Gaussian for DFT .
  • Biological Assays : AutoDock for docking, GraphPad Prism for dose-response modeling .
  • Synthesis : Selectfluor® for regioselective fluorination .

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